

An In-depth Technical Guide to Tetrabutylphosphonium Iodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetrabutylphosphonium iodide*

Cat. No.: *B1222163*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **tetrabutylphosphonium iodide**. The content is structured to serve as a practical resource for laboratory and development settings, with a focus on data presentation, experimental procedures, and logical workflows.

Core Data Presentation

The fundamental properties of **tetrabutylphosphonium iodide** are summarized in the table below for quick reference and comparison.

Property	Value	Citation(s)
Molecular Formula	C ₁₆ H ₃₆ IP	[1] [2]
Molecular Weight	386.33 g/mol	[1] [2]
Appearance	White to off-white crystalline solid	
CAS Number	3115-66-0	[1] [2]
Melting Point	98-100 °C	
Solubility	Soluble in polar organic solvents	
Hygroscopicity	Hygroscopic	

Experimental Protocols

While specific, detailed experimental protocols for **tetrabutylphosphonium iodide** are not extensively available in the public domain, its function as a phase-transfer catalyst is well-established. The following protocol, adapted for a typical nucleophilic substitution reaction, illustrates its application. The principles are based on the use of the analogous compound, tetrabutylammonium iodide (TBAI), and are directly applicable.

Protocol: Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes a general procedure for the etherification of an alcohol with an alkyl bromide using **tetrabutylphosphonium iodide** as a phase-transfer catalyst.

Materials:

- Alcohol
- Alkyl bromide
- Sodium hydride (NaH)
- **Tetrabutylphosphonium iodide**

- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum.
- Alkoxide Formation: Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Alcohol Addition: Slowly add a solution of the alcohol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via a syringe. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
- Catalyst and Substrate Addition: Add **tetrabutylphosphonium iodide** (0.1 equivalents) to the reaction mixture, followed by the slow addition of the alkyl bromide (1.1 equivalents).
- Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling Precautions:

- Always handle **tetrabutylphosphonium iodide** in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a tightly sealed container in a cool, dry place away from moisture, as the compound is hygroscopic.
- For disposal, follow local regulations for chemical waste. It is recommended to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Mandatory Visualization

The following diagram illustrates the general workflow of a phase-transfer catalyzed reaction, as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for a phase-transfer catalyzed etherification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leap.epa.ie [leap.epa.ie]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrabutylphosphonium Iodide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222163#tetrabutylphosphonium-iodide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com